4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Description
Molecular Formula: C₁₄H₁₁ClN₂S Molecular Weight: 274.77 g/mol Structural Features: This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene and pyrimidine ring system. Key substituents include a chloro group at position 4, a methyl group at position 6, and a 4-methylphenyl moiety at position 5. These substitutions influence its electronic properties, solubility, and biological interactions .
Thieno[2,3-d]pyrimidines are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with enzymes like dihydrofolate reductase (DHFR) and kinases. Evidence suggests that modifications at positions 4, 5, and 6 modulate antiproliferative and enzyme-inhibitory activities .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2S/c1-8-3-5-10(6-4-8)11-9(2)18-14-12(11)13(15)16-7-17-14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWRJFJQHCJLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C(=NC=N3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401187376 | |
| Record name | 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610274-05-0 | |
| Record name | 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610274-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401187376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate under acidic conditions . Another approach includes the use of dimethylformamide dimethylacetal (DMF-DMA) as a one-carbon source reagent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs, particularly in the area of anticancer research.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound has been evaluated for its biological activity against various cell lines, indicating potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is not fully understood. similar compounds in the thienopyrimidine class have been shown to inhibit key enzymes and pathways involved in cellular processes. For example, some thienopyrimidines inhibit dihydrofolate reductase (DHFR), thereby interfering with DNA synthesis and leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Chloro vs. Methoxy at Position 4 : Chloro derivatives (e.g., the target compound) exhibit stronger electrophilic character, favoring covalent interactions with enzyme active sites. Methoxy groups (e.g., 4-OCH₃ in ) enhance solubility but reduce binding affinity in some cases .
- Aromatic vs. Hydrophilic Groups at Position 5 : The 4-methylphenyl group in the target compound promotes hydrophobic interactions, whereas hydroxy or ketone groups (e.g., in ) enable hydrogen bonding, altering target selectivity .
Synthetic Accessibility: The target compound’s synthesis likely involves halogenation and Suzuki coupling, whereas 6-carbonitrile derivatives () require Na₂S and bromoacetonitrile for cyclization . Amino-substituted analogs () are synthesized via HCl-catalyzed condensation, offering scalability .
Structural Interactions in Enzyme Binding: X-ray crystallography () reveals that the thieno[2,3-d]pyrimidine core binds DHFR in a "folate-like" orientation. The sulfur atom (S7) forms weaker van der Waals contacts (3.4–3.9 Å) compared to pyrrolo[2,3-d]pyrimidines, which exhibit stronger hydrogen bonding .
Thermal Stability: Melting points vary significantly with substituents. For example, hydroxy-containing derivatives () have higher melting points (177–179°C) due to intermolecular hydrogen bonding, while dimethylamino derivatives () melt at 135–137°C .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s chloro and methyl groups make it a candidate for optimizing kinase inhibitors, though its low solubility may limit bioavailability.
- Knowledge Gaps: Limited data exist on its in vivo efficacy and toxicity. Comparative studies with pyrrolo/furo[2,3-d]pyrimidines () are needed to evaluate selectivity .
Biological Activity
4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, through a review of recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by a thieno[2,3-d]pyrimidine core with chlorine and methyl groups that contribute to its unique properties. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 610274-05-0
- Molecular Weight : 252.76 g/mol
Structural Formula
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects.
Case Study: Antiproliferative Effects
A study assessing the compound's antiproliferative activity reported IC50 values in the low micromolar range (0.08–12.07 mM), indicating its potential as a lead compound in cancer therapy. The mechanism of action was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Research has demonstrated that it can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
The anti-inflammatory effects are believed to involve the modulation of the p38 MAPK pathway, which plays a crucial role in inflammatory responses. Inhibiting this pathway may reduce the expression of TNF-alpha and other inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thieno-pyrimidine core or substituents can significantly influence its potency and selectivity.
| Substituent | Effect on Activity | Notes |
|---|---|---|
| Chlorine | Increases lipophilicity | Enhances binding affinity to biological targets |
| Methyl (at position 6) | Improves solubility | Affects pharmacokinetics |
| Phenyl (at position 5) | Modulates interaction with receptors | Critical for anticancer activity |
Recent Developments
- Synthesis and Characterization : Efficient synthesis methods have been developed that allow for high yields of the compound while maintaining purity. These methods often involve cyclization reactions under controlled conditions.
- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the safety profile and efficacy of the compound in animal models of cancer and inflammation .
- Docking Studies : Molecular docking simulations have suggested potential interactions with key proteins involved in cancer progression and inflammatory pathways, providing insights into how structural modifications might enhance activity .
Q & A
Advanced Research Question
- Docking Simulations : Predict binding modes to targets like dihydrofolate reductase (DHFR) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with antimicrobial potency .
- DFT Calculations : Analyze electron density maps to optimize substituent placement for target engagement .
What safety protocols are critical during synthesis?
Basic Research Question
- Handling POCl₃ : Use fume hoods, PPE (gloves, goggles), and neutralize waste with bicarbonate .
- Waste Disposal : Segregate halogenated byproducts and contract certified waste management .
Advanced Note : Monitor for exothermic reactions during POCl₃ addition to prevent thermal runaway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
